molecular formula C16H14ClNO2 B5555936 3-(4-chlorophenyl)-N-(4-methoxyphenyl)acrylamide

3-(4-chlorophenyl)-N-(4-methoxyphenyl)acrylamide

Cat. No. B5555936
M. Wt: 287.74 g/mol
InChI Key: LYIXDMRSDTZYCF-NYYWCZLTSA-N
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Description

3-(4-chlorophenyl)-N-(4-methoxyphenyl)acrylamide, also known as CPMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMA belongs to the class of acrylamide derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Corrosion Inhibition

Acrylamide derivatives, including those related to 3-(4-chlorophenyl)-N-(4-methoxyphenyl)acrylamide, have been explored for their corrosion inhibition properties. For instance, a study focusing on the use of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions found that these compounds can effectively inhibit corrosion, suggesting their potential application in this field (Abu-Rayyan et al., 2022).

Insecticidal Properties

Research on phenoxyacetamide derivatives, which include structural similarities to this compound, revealed potential insecticidal properties. These compounds showed significant efficacy against the cotton leafworm, Spodoptera littoralis, indicating their possible use in pest control (Rashid et al., 2021).

Antioxidant Activity

A study on the synthesis of chalcones containing N-arylacetamide groups, including derivatives of this compound, investigated their antioxidant activity. The findings suggested that these compounds possess significant antioxidant properties, comparable to that of ascorbic acid, highlighting their potential therapeutic applications (Nguyen et al., 2021).

Cytotoxicity Studies

Research on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those derived from 3-(4-methoxyphenyl)amino acrylamides, focused on their cytotoxic activity against cancer cells like Ehrlich Ascites Carcinoma. This suggests potential applications in developing anticancer therapies (Hassan et al., 2014).

Polymerization and Material Science

The spontaneous copolymerization of compounds like 3-(4-chlorophenyl) acrylamide with other agents can lead to the formation of novel polyamide materials with reactive functional groups. Such materials may have diverse applications in material science (Mizuya et al., 1989).

Mechanism of Action

Through the experimental and theoretical UV absorption spectra of the chalcone, it was possible to identify the electronic transitions of its first six singlet states .

Safety and Hazards

The safety data sheet indicates that the health hazards of this product have not been fully investigated . It is classed as non-hazardous for shipment .

Future Directions

The non-linear optical (NLO) study and thermal analysis showed that the chalcone can be a good material for optical applications . This suggests potential future directions in the field of optics.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-20-15-9-7-14(8-10-15)18-16(19)11-4-12-2-5-13(17)6-3-12/h2-11H,1H3,(H,18,19)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIXDMRSDTZYCF-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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